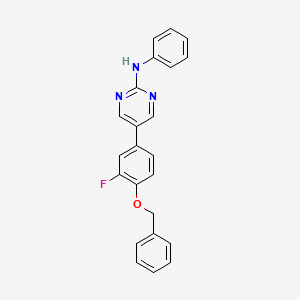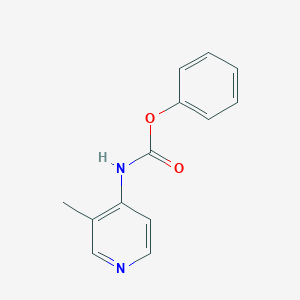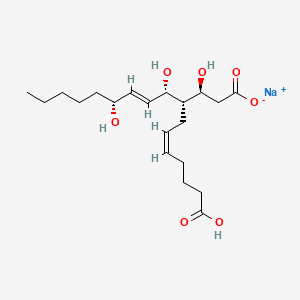
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of both benzoyl and nitrophenyl groups in the molecule enhances its potential for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-benzoyl-4-nitroaniline with maleic anhydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: 1-(2-Amino-4-nitrophenyl)pyrrolidine-2,5-dione.
Reduction: 1-(2-Hydroxy-4-nitrophenyl)pyrrolidine-2,5-dione.
Substitution: 1-(2-Methoxy-4-nitrophenyl)pyrrolidine-2,5-dione.
Aplicaciones Científicas De Investigación
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Benzoyl-4-aminophenyl)pyrrolidine-2,5-dione
- 1-(2-Benzoyl-4-methoxyphenyl)pyrrolidine-2,5-dione
- 1-(2-Benzoyl-4-hydroxyphenyl)pyrrolidine-2,5-dione
Uniqueness
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of both benzoyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, can undergo various transformations, making the compound versatile for different applications .
Propiedades
Fórmula molecular |
C17H12N2O5 |
|---|---|
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
1-(2-benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H12N2O5/c20-15-8-9-16(21)18(15)14-7-6-12(19(23)24)10-13(14)17(22)11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
Clave InChI |
IHTKLCMUZPPCRO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


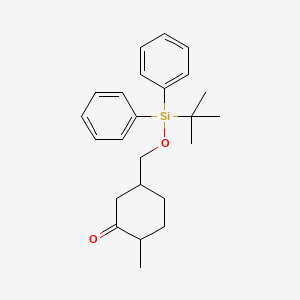
![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
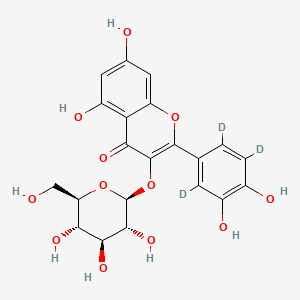
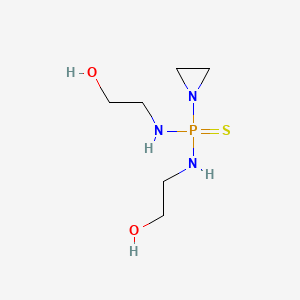


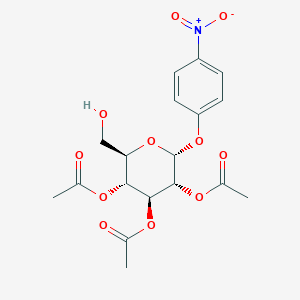
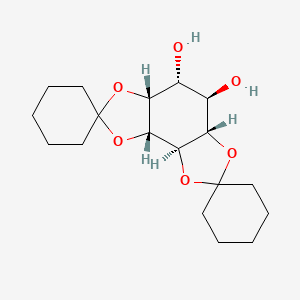
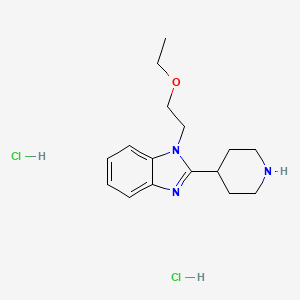
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)
